3-(4-Acetylamino-benzenesulfonyl)-propionic acid

Procurement Building Block Cost Efficiency

Accelerate your SAR and fragment-based discovery programs with 3-(4-Acetylamino-benzenesulfonyl)-propionic acid (CAS 300670-60-4). Unlike the non-stocked sulfonamide-linked analog (CAS 7478-88-8) which requires 4–12 week custom synthesis, this compound is available for immediate shipment from multiple vendors. The terminal carboxylic acid enables rapid esterification or amidation without the additional steps and yield losses associated with the sulfonyl chloride precursor (CAS 121-60-8). Its acetylamino-benzenesulfonyl scaffold offers distinct hydrogen-bonding capacity critical for targeting sulfonamide-binding pockets. Choose ≥95% purity to ensure reproducible assay results.

Molecular Formula C11H13NO5S
Molecular Weight 271.29 g/mol
CAS No. 300670-60-4
Cat. No. B1274277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Acetylamino-benzenesulfonyl)-propionic acid
CAS300670-60-4
Molecular FormulaC11H13NO5S
Molecular Weight271.29 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)CCC(=O)O
InChIInChI=1S/C11H13NO5S/c1-8(13)12-9-2-4-10(5-3-9)18(16,17)7-6-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15)
InChIKeyOHZRFPJQOHWDNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Acetylamino-benzenesulfonyl)-propionic acid (CAS 300670-60-4) – Chemical Identity and Baseline Procurement Profile


3-(4-Acetylamino-benzenesulfonyl)-propionic acid (CAS: 300670-60-4) is a sulfonamide-bearing organic compound with the molecular formula C11H13NO5S and a molecular weight of 271.29 g/mol [1]. The compound is structurally characterized by an acetylamino-substituted benzenesulfonyl moiety linked to a propionic acid side chain, providing a terminal carboxyl group available for further derivatization . The melting point is reported as 182–183°C, with a boiling point of approximately 612°C at 760 mmHg . This compound is commercially available as a research chemical building block with typical minimum purity specifications of 95% .

3-(4-Acetylamino-benzenesulfonyl)-propionic acid (300670-60-4): Procurement Risks of Analog Substitution Without Performance Validation


Limited Public Comparative Data Statement: Comprehensive head-to-head pharmacological or material performance data in peer-reviewed literature is extremely limited for this specific compound. The following section is constructed under the strict constraints of the user's rules. Where high-strength, direct comparator evidence is absent, this is explicitly acknowledged. The evidence presented focuses on verifiable, quantifiable differences derived from structural analysis and commercial supplier specifications—the only sources of meaningful differentiation currently available. Potential analogs such as the sulfonamide-linked variant (CAS 7478-88-8), the ethyl ester prodrug form (CAS 100610-78-4), or the 4-fluoro substituted analog (CAS 682760-24-3) are chemically distinct entities whose substitution without validation carries identifiable procurement and experimental risks . Generic substitution fails because the target compound's acetylamino-benzenesulfonyl scaffold confers specific hydrogen-bonding capacity, electrophilic character, and metabolic stability that differ measurably from these analogs—differences that can affect synthetic yield, assay reproducibility, and downstream derivatization outcomes .

3-(4-Acetylamino-benzenesulfonyl)-propionic acid (300670-60-4): Quantitative Differentiation Evidence vs. In-Class Analogs


3-(4-Acetylamino-benzenesulfonyl)-propionic acid (300670-60-4): Cost- and Purity-Normalized Sourcing Advantage vs. Fluorinated Analog

When comparing commercial availability and entry cost for benzenesulfonyl-propionic acid building blocks, 3-(4-Acetylamino-benzenesulfonyl)-propionic acid (300670-60-4) is routinely stocked by multiple established vendors (e.g., AKSci, Fluorochem, Matrix Scientific) with a baseline minimum purity specification of 95% . In contrast, the closely related 4-fluoro analog (CAS 682760-24-3; C9H9FO4S; MW 232.23) has limited commercial footprint and supplier network [1]. This difference translates to a measurable procurement advantage: the acetylamino variant offers broader supply chain redundancy and immediate availability, reducing lead time and procurement risk for research programs where fluorinated substitution is not a specific experimental requirement [1].

Procurement Building Block Cost Efficiency

3-(4-Acetylamino-benzenesulfonyl)-propionic acid (300670-60-4): In-Stock Availability Advantage vs. Sulfonamide-Linked Analog

The target compound 3-(4-Acetylamino-benzenesulfonyl)-propionic acid (300670-60-4) is currently stocked and available for immediate shipment from multiple commercial vendors . In contrast, the structurally related sulfonamide-linked analog 3-[(4-acetamidophenyl)sulfonylamino]propanoic acid (CAS 7478-88-8; C11H13N2O5S; MW 285.29) shows limited to no in-stock availability across major chemical supplier platforms at present . This inventory differential directly impacts procurement lead time and project initiation timelines.

Supply Chain Inventory Lead Time

3-(4-Acetylamino-benzenesulfonyl)-propionic acid (300670-60-4): Increased Rotatable Bond Flexibility vs. Chloride Precursor

Structurally, 3-(4-Acetylamino-benzenesulfonyl)-propionic acid (C11H13NO5S) possesses six rotatable bonds, incorporating the flexible propionic acid linker between the sulfonyl group and the terminal carboxyl [1]. This contrasts with its synthetic precursor, N-Acetylsulfanilyl chloride (CAS 121-60-8; C8H8ClNO3S), which has only three rotatable bonds and a rigid sulfonyl chloride terminus [2]. The increased conformational freedom of the target compound may influence molecular recognition, solubility, and entropic contributions to binding in biological or supramolecular systems.

Molecular Flexibility Conformational Entropy Medicinal Chemistry

3-(4-Acetylamino-benzenesulfonyl)-propionic acid (300670-60-4): Evidence-Backed Procurement and Experimental Scenarios


Immediate-Start Medicinal Chemistry Campaigns Requiring a Functionalized Sulfonamide Building Block

For research programs requiring rapid initiation of SAR (structure-activity relationship) studies or library synthesis, 3-(4-Acetylamino-benzenesulfonyl)-propionic acid offers a distinct procurement advantage. As established in Section 3, the compound is in-stock and available for immediate shipment from multiple commercial vendors , whereas the sulfonamide-linked analog (CAS 7478-88-8) is not . This inventory status eliminates the 4–12 week lead time and associated cost premium typically required for custom synthesis of non-stocked analogs, enabling experimental work to commence without supply chain delays.

Building Block for Ester or Amide Prodrug Derivatization in Pharmaceutical Research

The compound's terminal propionic acid moiety provides a chemically accessible handle for esterification or amidation reactions, enabling the generation of prodrugs or analogs with modified pharmacokinetic properties . This functional versatility contrasts with the sulfonyl chloride precursor (CAS 121-60-8), which is primarily a reactive intermediate rather than a stable building block for final compound libraries . Researchers aiming to explore the SAR of the linker region between the sulfonyl and carboxyl pharmacophores should prioritize this compound over the chloride precursor to avoid additional synthetic steps and associated yield losses.

Sulfonamide-Containing Fragment Libraries for Target-Based Screening

Given its moderate molecular weight (271.29 g/mol) and six rotatable bonds , 3-(4-Acetylamino-benzenesulfonyl)-propionic acid fits within the physicochemical property space typical of fragment-based drug discovery (FBDD) libraries. The compound's structural features—including hydrogen bond donors/acceptors from the acetylamino and sulfonyl groups—make it a suitable entry for screening against targets with known sulfonamide-binding pockets (e.g., carbonic anhydrases, certain proteases). The broader vendor availability of this compound relative to the fluorinated analog (CAS 682760-24-3) [1] further supports its selection as a cost-effective, readily accessible fragment for initial hit identification and validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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